Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate
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Overview
Description
Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes ethoxyethyl and butoxy-oxoethyl groups attached to a butanedioate backbone. The presence of these functional groups imparts specific chemical properties that make this compound of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate typically involves multi-step organic reactions. One common synthetic route includes the esterification of butanedioic acid with 2-ethoxyethanol and 2-butoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated or substituted derivatives.
Scientific Research Applications
Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with cellular membranes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-butoxy-2-oxoethyl) hexanedioate
- Bis(2-ethoxyethyl) ether
- Bis(2-ethylhexyl) adipate
Uniqueness
Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications in both aqueous and non-aqueous environments.
Properties
CAS No. |
62027-51-4 |
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Molecular Formula |
C18H32O8S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) 2-(2-butoxy-2-oxoethyl)sulfanylbutanedioate |
InChI |
InChI=1S/C18H32O8S/c1-4-7-8-24-17(20)14-27-15(18(21)26-12-10-23-6-3)13-16(19)25-11-9-22-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
NVJWVUFSALWAIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC(CC(=O)OCCOCC)C(=O)OCCOCC |
Origin of Product |
United States |
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